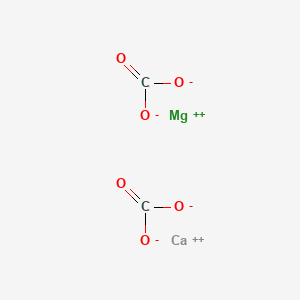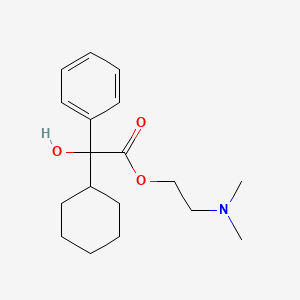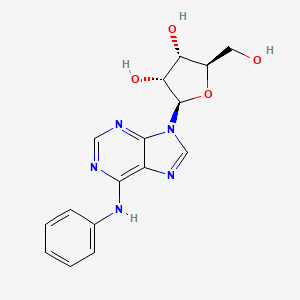
Carbamate
Übersicht
Beschreibung
Carbamate is an amino-acid anion. It is a conjugate base of a carbamic acid.
Wissenschaftliche Forschungsanwendungen
Carbamate in Drug Design and Medicinal Chemistry
Carbamates are crucial in drug design, playing a significant role in the interactions between drugs and their targets. Their presence in many approved drugs and prodrugs has led to increased use in medicinal chemistry. Carbamates are specifically designed to interact with drug targets through their carbamate moiety, highlighting their importance in this field (Ghosh & Brindisi, 2015).
Carbamate Insecticides and Agricultural Applications
Carbamates, especially propoxur, are widely used in agriculture and public health programs. They serve as potent insecticides, with their toxicological effects being a subject of scientific study. The research on carbamate insecticides like propoxur involves understanding their impact on living organisms at various dose levels, which is critical for preventing adverse health effects (Liang, Wang, Long, & Wu, 2012).
Carbamates in Environmental Degradation and Biodegradation
The widespread use of carbamates has raised environmental concerns due to their toxicity. Microbial technology offers a potential eco-friendly solution for carbamate degradation in contaminated environments. Studies focus on the metabolic activities of microorganisms capable of degrading carbamates, providing insights into microbial strains, metabolic pathways, molecular mechanisms, and the genetic basis of degradation (Mishra, Pang, Zhang, Lin, Bhatt, & Chen, 2021).
Impact of Carbamates on Male Reproductive System
Research has shown that carbamates, known as acetylcholinesterase inhibitors, can adversely affect male fertility and cause reproductive dysfunctions. These studies highlight the role of carbamates in disrupting the male endocrine system and their impact on steroidogenesis and spermatogenesis (Moreira, Silva, Carrageta, Alves, Seco-Rovira, Oliveira, & Pereira, 2022).
Eigenschaften
CAS-Nummer |
302-11-4 |
|---|---|
Produktname |
Carbamate |
Molekularformel |
CH2NO2- |
Molekulargewicht |
60.032 g/mol |
IUPAC-Name |
carbamate |
InChI |
InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)/p-1 |
InChI-Schlüssel |
KXDHJXZQYSOELW-UHFFFAOYSA-M |
SMILES |
C(=O)(N)[O-] |
Kanonische SMILES |
C(=O)(N)[O-] |
Andere CAS-Nummern |
302-11-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

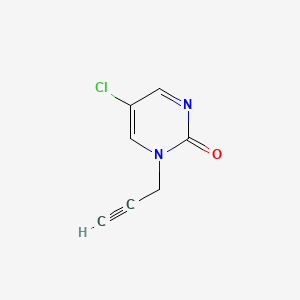

![[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[dimethyl-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl]azaniumyl]ethyl phosphate](/img/structure/B1206966.png)
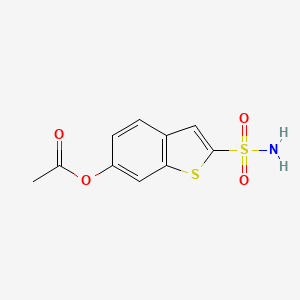
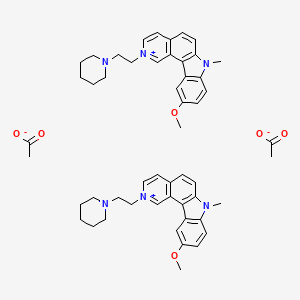
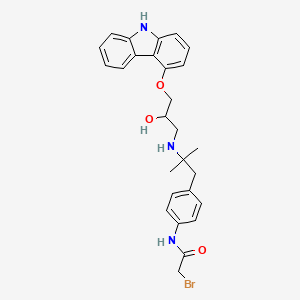
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)
